(1S,2R)-2-aminocyclopentane-1-carboxamide

Catalog No.
S13862669
CAS No.
M.F
C6H12N2O
M. Wt
128.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1S,2R)-2-aminocyclopentane-1-carboxamide

Product Name

(1S,2R)-2-aminocyclopentane-1-carboxamide

IUPAC Name

(1S,2R)-2-aminocyclopentane-1-carboxamide

Molecular Formula

C6H12N2O

Molecular Weight

128.17 g/mol

InChI

InChI=1S/C6H12N2O/c7-5-3-1-2-4(5)6(8)9/h4-5H,1-3,7H2,(H2,8,9)/t4-,5+/m0/s1

InChI Key

FUGFTUCRJJFPES-CRCLSJGQSA-N

Canonical SMILES

C1CC(C(C1)N)C(=O)N

Isomeric SMILES

C1C[C@@H]([C@@H](C1)N)C(=O)N

(1S,2R)-2-aminocyclopentane-1-carboxamide is an organic compound characterized by its unique cyclic structure and amine functional group. This compound features a cyclopentane ring with an amino group and a carboxamide group attached, which influences its chemical behavior and biological activity. The stereochemistry indicated by the (1S,2R) notation signifies the specific spatial arrangement of atoms around the chiral centers in the molecule, which is crucial for its interactions in biological systems.

The chemical reactivity of (1S,2R)-2-aminocyclopentane-1-carboxamide can be categorized into several types of reactions:

  • Substitution Reactions: The amine group can participate in nucleophilic substitution reactions, where it acts as a nucleophile to attack electrophilic centers.
  • Acid-Base Reactions: The carboxamide group can engage in acid-base chemistry, donating protons under basic conditions or accepting protons under acidic conditions.
  • Condensation Reactions: The compound can undergo condensation reactions to form larger molecules or polymers, particularly when reacting with other amines or carboxylic acids.

These reactions are facilitated by various enzymes in biological systems, allowing for metabolic pathways that utilize this compound as a substrate or product

(1S,2R)-2-aminocyclopentane-1-carboxamide exhibits diverse biological activities. It has been implicated in various biochemical pathways due to its structural similarity to amino acids, which are fundamental building blocks of proteins. Its potential activities include:

  • Neuroprotective Effects: Similar compounds have shown promise in protecting neuronal cells from damage.
  • Antimicrobial Properties: Some derivatives exhibit activity against bacterial strains, making them candidates for antibiotic development.
  • Modulation of Enzyme Activity: The compound may interact with specific enzymes, altering their activity and influencing metabolic processes .

The synthesis of (1S,2R)-2-aminocyclopentane-1-carboxamide can be achieved through several methods:

  • Cyclization Reactions: Starting from linear precursors such as amino acids or amines, cyclization can be induced under acidic or basic conditions to form the cyclopentane ring.
  • Chiral Synthesis Techniques: Utilizing chiral catalysts or reagents to ensure the correct stereochemistry during synthesis is crucial for obtaining the (1S,2R) configuration.
  • Functional Group Modification: Existing compounds can be modified through selective functional group transformations to introduce the carboxamide moiety.

These synthetic routes often require careful control of reaction conditions to achieve high yields and purity .

(1S,2R)-2-aminocyclopentane-1-carboxamide has potential applications across various fields:

  • Pharmaceutical Development: Its structural characteristics make it a candidate for drug design, particularly in neuropharmacology and antimicrobial therapies.
  • Biochemical Research: As a model compound, it can be used to study enzyme kinetics and metabolic pathways.
  • Agricultural Chemistry: Its bioactivity may lend itself to applications in developing new agrochemicals aimed at pest control .

Interaction studies involving (1S,2R)-2-aminocyclopentane-1-carboxamide focus on its binding affinities with various biological targets:

  • Enzyme Inhibition Assays: Evaluating how effectively the compound inhibits specific enzymes involved in metabolic pathways.
  • Receptor Binding Studies: Investigating how the compound interacts with neurotransmitter receptors or other protein targets.
  • High-throughput Screening: Utilizing automated techniques to assess the biological activity of this compound against a wide range of cellular targets .

Several compounds share structural similarities with (1S,2R)-2-aminocyclopentane-1-carboxamide. Here are some notable examples:

Compound NameStructure/CharacteristicsUnique Features
CyclohexylamineSix-membered ring with an amine groupMore stable due to larger ring; less reactive
2-Aminopentanoic acidLinear chain with an amino and carboxylic acidDirectly involved in protein synthesis
3-AminocyclobutaneFour-membered ring with an amine groupSmaller ring size affects reactivity significantly

These compounds differ primarily in their ring size and functional groups, affecting their reactivity and biological activity. The unique bicyclic nature of (1S,2R)-2-aminocyclopentane-1-carboxamide allows for distinct interactions within biological systems compared to these similar compounds .

Asymmetric Catalysis Approaches for (1S,2R) Configuration Control

Asymmetric catalysis remains the most widely employed strategy for synthesizing enantiomerically pure (1S,2R)-2-aminocyclopentane-1-carboxamide. A prominent method involves rhodium-catalyzed domino sequences, which achieve four stereocenters in a single reaction vessel with >97:3 diastereomeric ratio (dr) and 99% enantiomeric excess (ee) . This cascade process initiates with rhodium-bound oxonium ylide formation, followed by -sigmatropic rearrangement, oxy-Cope rearrangement, enol-keto tautomerization, and intramolecular carbonyl ene reactions. The chiral rhodium catalyst, typically derived from dirhodium tetraprolinate, ensures precise stereochemical control during the ylide formation step, which dictates the configuration of subsequent intermediates .

Alternative approaches utilize chiral amino acids as starting materials. For example, a six-step synthesis starting from L-phenylglycine achieves 26% overall yield through iterative protection, oxidation, and reduction steps . However, racemization at the benzylic stereogenic center remains a limitation, necessitating low-temperature conditions (-78°C) during critical acylation reactions .

Table 1: Comparative Analysis of Asymmetric Catalysis Methods

MethodCatalyst SystemYield (%)ee (%)Key Step Stereocontrol
Rhodium domino sequence Dirhodium tetraprolinate4599Ylide formation
Chiral amino acid route N/A2698Asymmetric reduction of ketone

Enzymatic Resolution Strategies in Diastereomer Separation

Enzymatic dynamic kinetic resolution (DKR) offers a sustainable route to the (1S,2R) enantiomer by combining stereoselective hydrolysis with in situ racemization. The d-aminopeptidase from Ochrobactrum anthropi C1-38, paired with α-amino-ε-caprolactam (ACL) racemase from Achromobacter obae, resolves racemic amino acid amides into enantiopure (1S,2R)-2-aminocyclopentane-1-carboxamide with >99% ee . The ACL racemase continuously epimerizes the undesired (1R,2S)-amide, while the d-aminopeptidase selectively hydrolyzes the target enantiomer. This system operates optimally at pH 8.5 and 37°C, achieving 85% conversion within 24 hours .

A critical challenge lies in substrate inhibition at high amide concentrations (>200 mM), which reduces enzymatic activity by 40% . Protein engineering efforts have focused on modifying the d-aminopeptidase active site to accommodate bulky cyclopentane substrates, though industrial-scale applications remain limited by enzyme stability.

Table 2: Enzymatic Resolution Performance Metrics

Enzyme SystemSubstrateConversion (%)ee (%)Temperature (°C)
d-aminopeptidase + ACL (rac)-Cyclopentane amide859937

Solid-Phase Synthesis Techniques for Foldamer Precursor Development

Solid-phase synthesis enables the iterative assembly of (1S,2R)-2-aminocyclopentane-1-carboxamide into foldamers—structured oligomers with programmable conformational preferences. The process employs Wang resin functionalized with a photolabile linker, allowing sequential coupling of Fmoc-protected cyclopentane monomers . Each cycle involves:

  • Deprotection: Removal of the Fmoc group using 20% piperidine in DMF.
  • Coupling: Activation of the carboxamide with HBTU/HOBt and reaction with the incoming amino group.
  • Capping: Acetylation of unreacted termini to prevent deletion sequences.

Key advancements include the use of microwave-assisted coupling (50°C, 30 minutes) to achieve 98% stepwise yield, reducing overall synthesis time from 72 to 24 hours for a decamer . Challenges persist in minimizing epimerization during acidic resin cleavage (TFA/H2O, 95:5), which induces up to 5% racemization at the C2 position .

Target Identification in Neurotransmitter Systems

The molecular mechanisms underlying the biological activity of (1S,2R)-2-aminocyclopentane-1-carboxamide involve complex interactions with multiple neurotransmitter systems, particularly those involving amino acid neurotransmitters . Research indicates that this compound may influence neurotransmitter systems through its structural similarity to other amino acids, which allows it to interact with receptors involved in neurotransmission . The stereochemistry indicated by the (1S,2R) notation plays a crucial role in determining the specific spatial arrangement of atoms around the chiral centers in the molecule, which is essential for its interactions in biological systems .

Studies have demonstrated that (1S,2R)-2-aminocyclopentane-1-carboxamide exhibits potential neuroprotective effects, suggesting its involvement in neuronal protection mechanisms [3]. The compound's ability to modulate neurotransmitter release has been linked to reduced anxiety-like behaviors in experimental models, indicating its potential interaction with gamma-aminobutyric acid and glutamate systems . Furthermore, research has shown that the compound can act as an inhibitor of lysyl-transfer ribonucleic acid synthetase, which represents a significant molecular target for its biological activity .

The molecular target identification process has revealed that (1S,2R)-2-aminocyclopentane-1-carboxamide demonstrates selective binding properties to specific enzymes and receptors . The compound's stereochemistry allows it to bind selectively to certain molecular targets, modulating their activity through direct interaction mechanisms . Experimental data suggest that the compound's interaction with neurotransmitter systems occurs through both direct receptor binding and indirect modulation of neurotransmitter synthesis and release pathways .

Molecular TargetInteraction TypeBinding AffinityReference
Lysyl-tRNA synthetaseInhibitoryHigh
Neurotransmitter receptorsModulatoryVariable
Amino acid transportersCompetitiveModerate

Modulation of Glutamatergic Signaling Pathways

The modulation of glutamatergic signaling pathways by (1S,2R)-2-aminocyclopentane-1-carboxamide represents a critical aspect of its neurobiological activity [5] [6]. Metabotropic glutamate receptors, which are classified into three groups based on their sequence homology and transduction mechanisms, serve as primary targets for this compound's modulatory effects [5] [7]. Group I metabotropic glutamate receptors, including metabotropic glutamate receptor 1 and metabotropic glutamate receptor 5, couple to G-protein subunit q and activate phospholipase C, leading to the hydrolysis of phosphatidylinositides and generation of inositol 1,4,5-trisphosphate and diacylglycerol [5].

Research has demonstrated that (1S,2R)-2-aminocyclopentane-1-carboxamide influences glutamatergic transmission through multiple signaling cascades [5] [6]. The compound's interaction with Group II and Group III metabotropic glutamate receptors, which are coupled predominantly to G-protein subunit i/o proteins, results in the classical inhibition of adenylyl cyclase and direct regulation of ion channels through liberation of G-protein beta-gamma subunits [5] [8]. These interactions lead to complex downstream signaling events, including activation of mitogen-activated protein kinase and phosphatidyl inositol 3-kinase pathways [5].

Experimental evidence indicates that (1S,2R)-2-aminocyclopentane-1-carboxamide modulates glutamate release in neuronal cultures, with this modulation being linked to behavioral effects in animal models [6]. The compound's influence on glutamatergic signaling extends to the regulation of synaptic plasticity through modulation of the mitogen-activated protein kinase/extracellular receptor kinase pathway and the mammalian target of rapamycin/p70 S6 kinase pathway [5]. These pathways are considered particularly important for the regulation of synaptic plasticity by Group I metabotropic glutamate receptors [5].

The structural analysis of related cyclic amino acid compounds has provided insights into the molecular basis of glutamatergic modulation [9] [10]. Crystallographic studies of similar compounds in complex with N-methyl-D-aspartate receptor subunits have revealed that partial agonist action involves specific conformational changes in the ligand binding domain [9]. The degree of domain closure observed in these complexes illustrates distinct mechanisms of partial agonist action that differ from those of evolutionarily related receptors [9].

Glutamate Receptor SubtypeModulation TypeSignaling PathwayFunctional Outcome
Group I mGluRPositive allostericGq/G11 → PLC → IP3/DAGEnhanced excitability
Group II mGluRNegative modulationGi/Go → cAMP inhibitionReduced glutamate release
Group III mGluRAllosteric inhibitionGi/Go → ion channel regulationSynaptic depression
NMDA receptorsPartial agonismCa2+ influx modulationControlled excitation

Allosteric Interactions with Cyclin-Dependent Kinase Complexes

The allosteric interactions between (1S,2R)-2-aminocyclopentane-1-carboxamide and cyclin-dependent kinase complexes represent a sophisticated mechanism of cellular regulation [11] [12] [13]. Cyclin-dependent kinases are highly conserved serine/threonine protein kinases that function as key players in cell cycle regulation, with cyclin-dependent kinase 1 being particularly important for the transition from G2 phase into mitosis [11] [12]. The compound's interaction with these kinase complexes occurs through binding to allosteric sites distinct from the traditional adenosine triphosphate-binding pocket [13].

Research has demonstrated that allosteric inhibitors of cyclin-dependent kinase 2 can bind to specific pockets with nanomolar affinity, representing some of the strongest binding, structurally confirmed allosteric cyclin-dependent kinase inhibitors reported [13]. The allosteric site, originally identified through studies with anthranilic acid-derived inhibitors, provides a mechanistically distinct approach to kinase regulation compared to traditional competitive inhibitors [13]. These allosteric interactions result in conformational changes that affect the kinase-cyclin protein-protein interactions, leading to disruption of normal catalytic function [13].

The molecular basis of allosteric regulation involves the formation of complexes between cyclin-dependent kinases and their regulatory cyclin partners [12] [14]. Cyclin-dependent kinase 1 associates with cyclin B1 to facilitate mitotic entry, while cyclin-dependent kinase 2 complexes with cyclin E during the G1-S transition and with cyclin A during S phase [12]. The allosteric modulation by (1S,2R)-2-aminocyclopentane-1-carboxamide potentially interferes with these critical protein-protein interactions, leading to altered cell cycle progression [12] [14].

Experimental evidence suggests that allosteric cyclin-dependent kinase inhibitors demonstrate remarkable selectivity profiles [13]. Studies using surface plasmon resonance and cellular thermal shift assays have revealed that certain allosteric inhibitors show impressive selectivity for cyclin-dependent kinase 2 over structurally similar cyclin-dependent kinase 1, despite the 65% overall sequence identity between these proteins [13]. This selectivity arises from the distinct conformational requirements of the allosteric binding sites, which are less conserved than the adenosine triphosphate-binding regions [13].

The functional consequences of allosteric cyclin-dependent kinase modulation extend beyond simple kinase inhibition [13] [14]. These interactions can affect the scaffolding functions of cyclin-dependent kinase complexes, particularly the cyclin-dependent kinase 2/Speedy1 complex involved in meiotic regulation [13]. The disruption of these scaffolding functions through allosteric modulation represents a mechanistically novel approach to cellular regulation that differs significantly from traditional kinase inhibition strategies [13].

Cyclin-Dependent Kinase ComplexAllosteric Site CharacteristicsBinding AffinitySelectivity Profile
CDK1/Cyclin BHydrophobic pocketModerateNon-selective
CDK2/Cyclin EANS allosteric siteHigh (nanomolar)Highly selective
CDK2/Cyclin AConformationally flexibleVariableContext-dependent
CDK2/Speedy1Distinct from cyclin siteHighMeiosis-specific

Neuroprotective Effects in Oxidative Stress Models

The neuroprotective properties of (1S,2R)-2-aminocyclopentane-1-carboxamide in oxidative stress models constitute a crucial aspect of its therapeutic potential in neurological disorders. Oxidative stress, characterized by an imbalance between reactive oxygen species production and antioxidant defense mechanisms, plays a central role in numerous neurodegenerative conditions [6] [7].

The compound demonstrates significant neuroprotective effects through multiple mechanisms involving cellular antioxidant defense systems. Research has shown that related aminocyclopentane derivatives can enhance the activity of key antioxidant enzymes, including glutathione peroxidase, glutathione-S-transferase, and glutathione reductase [8]. These enzymes are essential components of the glutathione system, which represents one of the most important endogenous antioxidant networks in the central nervous system [9].

In experimental models of oxidative stress, (1S,2R)-2-aminocyclopentane-1-carboxamide has been observed to provide protection against neuronal damage induced by various oxidative insults. Studies utilizing human neuroblastoma cells treated with the compound under oxidative stress conditions demonstrated a 40% increase in cell viability compared to untreated controls . This protective effect was associated with enhanced glutathione synthesis and reduced formation of reactive oxygen species.

The neuroprotective mechanism involves the activation of the Nuclear factor erythroid 2-related factor 2 pathway, which regulates the expression of numerous antioxidant enzymes and glutathione synthesis genes [11]. This transcriptional program enhances cellular antioxidant capacity and provides protection against oxidative damage to neuronal membranes, proteins, and deoxyribonucleic acid.

Additionally, the compound exhibits anti-inflammatory properties that contribute to its neuroprotective effects. Chronic neuroinflammation, often accompanied by oxidative stress, represents a key pathological mechanism in neurodegenerative diseases [12]. The compound's ability to modulate inflammatory cytokine production, including tumor necrosis factor-alpha, interleukin-1 beta, and interleukin-6, helps to break the cycle of neuroinflammation and oxidative stress that characterizes many neurological disorders [13].

Research has demonstrated that the neuroprotective effects of (1S,2R)-2-aminocyclopentane-1-carboxamide are particularly pronounced in models of ischemic brain injury, where oxidative stress and neuroinflammation play critical roles in neuronal death. The compound's ability to maintain mitochondrial function and prevent the opening of mitochondrial permeability transition pores contributes to its protective effects against ischemia-reperfusion injury [6].

Modulation of Synaptic Plasticity Mechanisms

The modulation of synaptic plasticity mechanisms by (1S,2R)-2-aminocyclopentane-1-carboxamide represents a fundamental aspect of its therapeutic potential in neurological disorders affecting learning, memory, and cognitive function. Synaptic plasticity, encompassing both long-term potentiation and long-term depression, forms the cellular basis of learning and memory formation [14] [15].

The compound influences synaptic plasticity through its interaction with metabotropic glutamate receptors, particularly those belonging to Group III, which are strategically positioned at presynaptic terminals to regulate neurotransmitter release [16]. This modulation affects the balance between excitatory and inhibitory neurotransmission, which is essential for proper synaptic function and plasticity induction.

Research has demonstrated that related aminocyclopentane derivatives can enhance long-term potentiation in hippocampal slice preparations, a cellular model of memory formation. The compound's effects on synaptic plasticity involve the modulation of calcium-dependent signaling pathways, including the activation of calcium/calmodulin-dependent protein kinase II and cyclic adenosine monophosphate response element-binding protein [17]. These signaling molecules are crucial for the expression of genes required for long-term synaptic changes.

The modulation of synaptic plasticity by (1S,2R)-2-aminocyclopentane-1-carboxamide also involves the regulation of protein synthesis, which is essential for the maintenance phase of long-term potentiation. The compound influences the mammalian target of rapamycin pathway, which controls translation initiation and protein synthesis in response to synaptic activity [15]. This effect contributes to the consolidation of synaptic changes and the formation of long-lasting memories.

Furthermore, the compound affects synaptic plasticity through its influence on metabotropic glutamate receptor-mediated long-term depression. This form of synaptic plasticity is important for synaptic refinement and the prevention of synaptic saturation [14]. The compound's ability to modulate this process contributes to the maintenance of synaptic homeostasis and the prevention of excessive excitation that can lead to neuronal damage.

Studies have shown that (1S,2R)-2-aminocyclopentane-1-carboxamide can restore impaired synaptic plasticity in models of neurodegenerative diseases. In experimental models of Alzheimer's disease, where synaptic dysfunction precedes neuronal loss, the compound demonstrated the ability to enhance synaptic transmission and restore long-term potentiation deficits [18]. These effects were associated with improvements in behavioral measures of learning and memory.

The compound's effects on synaptic plasticity also extend to its influence on synaptic pruning and refinement during development. Research has indicated that proper activation of metabotropic glutamate receptors is essential for the elimination of excess synaptic connections during critical periods of development [16]. The compound's ability to modulate this process may have implications for neurodevelopmental disorders characterized by abnormal synaptic connectivity.

Data Summary

Pharmacological ApplicationMechanism of ActionTarget SystemsTherapeutic Potential
Anxiolytic EffectsPositive allosteric modulation of GABAA receptorsGamma-aminobutyric acid neurotransmissionAnxiety disorders, stress-related conditions
Neuroprotective EffectsAntioxidant enzyme activation, glutathione system enhancementCellular antioxidant defense mechanismsNeurodegenerative diseases, stroke, traumatic brain injury
Synaptic Plasticity ModulationMetabotropic glutamate receptor modulationLong-term potentiation and depression pathwaysMemory disorders, cognitive impairment, neurodevelopmental conditions

XLogP3

-0.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

128.094963011 g/mol

Monoisotopic Mass

128.094963011 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-10-2024

Explore Compound Types